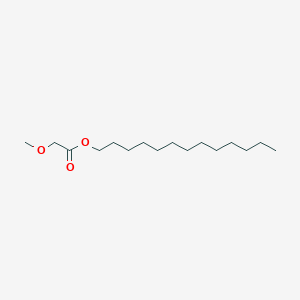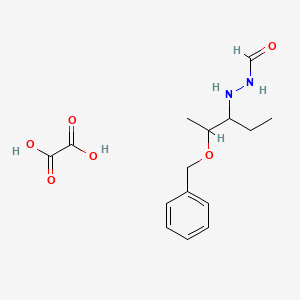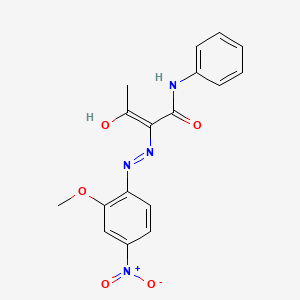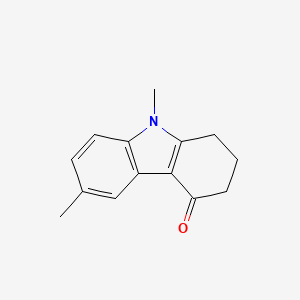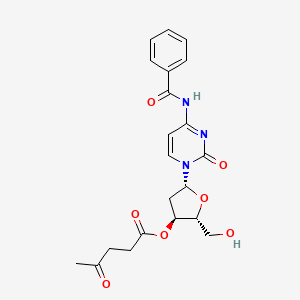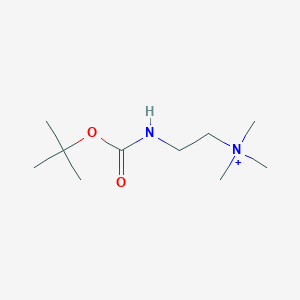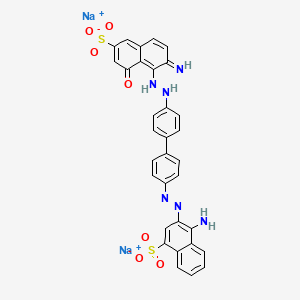
Direct Red 13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Direct Red 13, also known as C.I. 22155, is a synthetic azo dye commonly used in the textile industry. It belongs to the class of direct dyes, which are anionic dyes with substantivity for cellulosic fibers. These dyes are typically applied from an aqueous dyebath containing an electrolyte, such as sodium chloride or sodium sulfate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Direct Red 13 is synthesized through a diazotization reaction followed by coupling with appropriate aromatic compounds. The process involves the formation of a diazonium salt from an aromatic amine, which is then coupled with another aromatic compound to form the azo dye. The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as pH, temperature, and reactant concentrations. The final product is often purified through filtration and recrystallization to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Direct Red 13 undergoes various chemical reactions, including:
Oxidation: The azo groups in this compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic reagents like chlorine or nitric acid are used under controlled conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the original azo dye.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated derivatives of the dye.
Applications De Recherche Scientifique
Direct Red 13 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed as a biological stain for microscopy and histology.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing cotton, paper, leather, wool, silk, and nylon
Mécanisme D'action
The mechanism of action of Direct Red 13 involves its interaction with cellulosic fibers through hydrogen bonding and van der Waals forces. The dye molecules align themselves along the cellulose chains, allowing for strong adherence without the need for additional chemicals. This interaction is facilitated by the flat shape and length of the dye molecules, which maximize the bonding forces .
Comparaison Avec Des Composés Similaires
- Direct Blue 1
- Direct Orange 25
- Congo Red
Comparison: Direct Red 13 is unique in its vivid red color and strong affinity for cellulosic fibers. Compared to other direct dyes like Direct Blue 1 and Direct Orange 25, this compound offers better color fastness and brightness. Congo Red, another similar compound, is also a direct dye but is primarily used as a pH indicator due to its color change properties in different pH environments .
This compound stands out for its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial processes.
Propriétés
Formule moléculaire |
C32H22N6Na2O7S2 |
|---|---|
Poids moléculaire |
712.7 g/mol |
Nom IUPAC |
disodium;5-[2-[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]hydrazinyl]-6-imino-4-oxonaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H24N6O7S2.2Na/c33-26-14-9-20-15-23(46(40,41)42)16-28(39)30(20)32(26)38-36-22-12-7-19(8-13-22)18-5-10-21(11-6-18)35-37-27-17-29(47(43,44)45)24-3-1-2-4-25(24)31(27)34;;/h1-17,33,36,38H,34H2,(H,40,41,42)(H,43,44,45);;/q;2*+1/p-2 |
Clé InChI |
WZNGUHVOJYNZAA-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)NNC5=C6C(=CC(=CC6=O)S(=O)(=O)[O-])C=CC5=N)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)
![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
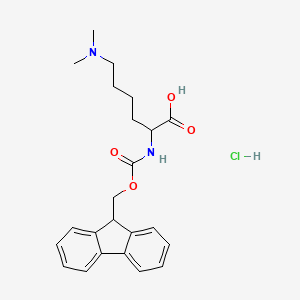
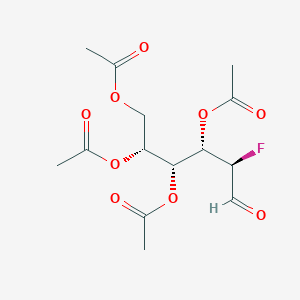
![1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl-](/img/structure/B13403856.png)
